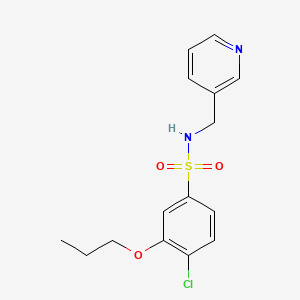

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

説明

4-Chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a synthetic sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chlorine atom at position 4, a propoxy group at position 3, and a pyridin-3-ylmethyl amine moiety.

特性

IUPAC Name |

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O3S/c1-2-8-21-15-9-13(5-6-14(15)16)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKOZJDNZIJMNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:

Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 3-pyridinemethanol.

Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with 3-pyridinemethanol in the presence of a base such as triethylamine to form an intermediate sulfonamide.

Propoxylation: The intermediate is then reacted with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy group.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

Nucleophilic Substitution: Formation of sulfonamide derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

科学的研究の応用

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein interactions.

Industrial Applications: It is used in the development of specialty chemicals and intermediates for pharmaceuticals.

作用機序

The mechanism of action of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired therapeutic effect.

類似化合物との比較

Comparison with Structurally Similar Sulfonamide Compounds

The following analysis compares 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide with structurally analogous sulfonamides, focusing on substituent effects, physicochemical properties, and biological activities.

Cytotoxic Sulfonamides with Indole and Pyrimidine Moieties

- Compound 9: 4-[1-(4-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide Activity: IC₅₀ = 35 μg/mL against HCT116 colon cancer cells . Structural Features: Indole-derived scaffold with a chloro-benzoyl group. The isoxazole ring may enhance target specificity.

- Compound 18: 4-[1-(2-Chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide Activity: IC₅₀ = 90 μg/mL against MCF-7 breast cancer cells . Structural Features: Pyrimidine substituent at the sulfonamide nitrogen. Comparison: The target compound’s propoxy group may confer greater metabolic stability than the labile indole-derived moiety.

High-Molecular-Weight Derivatives with Fluorinated Groups

- Example 53: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Molecular Weight: 589.1 g/mol; Melting Point: 175–178°C . Structural Features: Chromen-2-yl and fluorophenyl groups increase steric bulk. Comparison: The target compound’s simpler structure (lacking chromen and pyrazolo-pyrimidine) may reduce synthetic complexity while maintaining moderate activity.

Sulfonamides with Heterocyclic Attachments

- 5-Chloro-3-methyl-N-(4-propylsulfonylphenyl)-1-benzothiophene-2-sulfonamide CAS: 404964-12-1; Synonyms: CHEMBL328395, SCHEMBL8255613 . Structural Features: Benzothiophene core with a propylsulfonyl group. Comparison: The benzothiophene moiety in this compound contrasts with the pyridine in the target molecule, suggesting divergent target preferences (e.g., kinase vs. protease inhibition).

3-Chloro-4-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

Trifluoromethyl-Substituted Analogues

- 4-Chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)-3-pyridinyl]-3-(trifluoromethyl)benzenesulfonamide IUPAC Name: See . Structural Features: Trifluoromethyl group and pyrrolo-pyrimidine carbonyl.

Data Table: Key Properties of Comparable Sulfonamides

Key Research Findings and Implications

Substituent Impact on Activity : The presence of electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhances target binding in sulfonamides, while bulky substituents (e.g., chromen-2-yl) may reduce bioavailability .

Pyridine vs. Heterocyclic Moieties : Pyridine-containing derivatives (e.g., the target compound) exhibit balanced lipophilicity and polar interactions, whereas benzothiophene or indole derivatives prioritize hydrophobic binding .

Synthetic Feasibility : Simpler structures (e.g., the target compound) are more scalable than multi-heterocyclic analogues (e.g., Example 53), which require complex synthetic routes .

生物活性

4-Chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, including a chloro group, a propoxy group, and a pyridinylmethyl moiety, which may influence its pharmacological properties and interactions with biological targets.

The synthesis of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves several steps:

- Starting Materials : The synthesis begins with 4-chlorobenzenesulfonyl chloride and 3-pyridinemethanol.

- Formation of Intermediate : The 4-chlorobenzenesulfonyl chloride reacts with 3-pyridinemethanol in the presence of a base (e.g., triethylamine) to form an intermediate sulfonamide.

- Propoxylation : The intermediate is then reacted with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy group.

- Purification : The final product is purified using recrystallization or column chromatography.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various metabolic pathways, leading to therapeutic effects such as antimicrobial activity.

Antimicrobial Activity

Research indicates that sulfonamides like 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide exhibit antimicrobial properties. The compound's sulfonamide moiety is known for its action against bacterial infections by inhibiting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Case Studies

- Antimicrobial Efficacy : In vitro studies have shown that derivatives of sulfonamides possess significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms.

- Cytotoxicity Studies : A recent study evaluated the cytotoxic effects of similar compounds on cancer cell lines, demonstrating that certain sulfonamide derivatives can inhibit cell proliferation effectively, suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the uniqueness of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 4-Chloro-3-nitropyridine | Structure | Moderate antibacterial activity | Nitro group instead of propoxy |

| 4-Chloro-3-pyridinesulfonamide | Structure | Antimicrobial properties | Lacks propoxy group |

| N-(pyridin-3-ylmethyl)benzenesulfonamide | Structure | Limited activity | No chloro or propoxy groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。